2-nitro-N-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(4-sulfamoylphenyl)benzamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring. Benzenesulfonamides are known for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties .
Preparation Methods
The synthesis of 2-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid derivatives. The reaction is facilitated by peptide coupling reagents such as EDCI and HOBt. The progress of the reaction is monitored using thin-layer chromatography, and the structures of the synthesized compounds are confirmed by spectroscopic analysis, including FT-IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
2-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonyl chlorides and ammonium salts. The major products formed from these reactions are typically sulfonamide derivatives, which are known for their biological activities .
Scientific Research Applications
2-nitro-N-(4-sulfamoylphenyl)benzamide has a wide range of scientific research applications. It is used in the development of anticancer and antimicrobial agents due to its ability to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. Additionally, it has applications in the study of enzyme inhibition, particularly in the context of glaucoma treatment and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-sulfamoylphenyl)benzamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in maintaining pH balance in tumor cells, and its inhibition leads to a disruption of the tumor’s metabolic processes. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
2-nitro-N-(4-sulfamoylphenyl)benzamide is unique among benzenesulfonamides due to its specific inhibitory activity against carbonic anhydrase IX. Similar compounds include other benzenesulfonamide derivatives, such as 4-amino-N-(4-sulfamoylphenyl)benzamide and 4-(3,5-dichloro-2-hydroxyphenylsulfonamido)-N-(4-sulfamoylphenyl)benzamide. These compounds also exhibit enzyme inhibitory properties but differ in their specific targets and biological activities.
Properties
IUPAC Name |
2-nitro-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABHUDBNLNXWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.